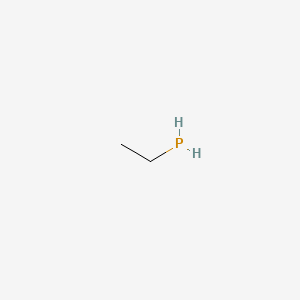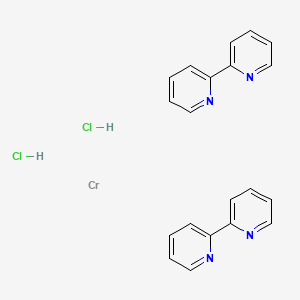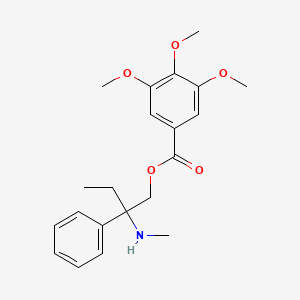
Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester
Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester (BMTMP) is a novel compound that has recently been developed and studied for its potential uses in scientific research. BMTMP is a derivative of benzoic acid and is composed of a benzene ring and a methylamino group. It has been studied for its ability to act as a potent inhibitor of enzymes and has been used in a variety of research applications.
Scientific Research Applications
Gut Health and Feed Additives
Benzoic acid has been recognized for its antibacterial and antifungal properties, widely used in food and feeds. Research indicates that appropriate levels of benzoic acid can improve gut functions, including digestion, absorption, and the gut barrier, by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration can damage gut health. This highlights the significance of benzoic acid in promoting animal growth and health through gut function enhancement (Mao et al., 2019).
Environmental Degradation and Toxicity
The degradation of chemicals like acetaminophen in aquatic environments through advanced oxidation processes (AOPs) generates by-products, including benzoic acid derivatives. These by-products, such as hydroquinone and benzoic acid, have been identified as potentially harmful to ecosystems if released untreated. The study of AOPs and their effects on environmental and human health is crucial for understanding and mitigating the impact of pharmaceuticals and their degradation products in water sources (Qutob et al., 2022).
Pharmacokinetic Analysis
A detailed pharmacokinetic analysis of benzoic acid in various species, including humans, rats, and guinea pigs, offers insights into dietary exposures and interspecies differences in metabolism. This research underlines the importance of physiologically-based pharmacokinetic (PBPK) models for assessing the safety of benzoic acid as a food and beverage preservative, considering metabolic and dosimetric variations across species (Hoffman & Hanneman, 2017).
Benzoxaboroles Applications
Benzoxaboroles, derivatives of phenylboronic acids, demonstrate a wide range of applications, including biological activities and clinical trials. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates, indicating the diverse scientific applications of benzoic acid derivatives in medical and pharmaceutical research (Adamczyk-Woźniak et al., 2009).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatory properties of benzoic acid and its derivatives, especially in relation to sepsis-associated low molecular compounds, are significant. Phenylcarbonic acids, including benzoic acid, exhibit bioregulatory activity affecting both bacteria and eukaryotic cells. Understanding these properties is essential for developing new therapeutic strategies based on regulating the balance of aromatic microbial metabolites in the human body (Beloborodova et al., 2013).
Mechanism of Action
N-Desmethyltrimebutine, also known as 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate or Benzoic acid, 3,4,5-trimethoxy-, 2-(methylamino)-2-phenylbutyl ester, is a metabolite of trimebutine . This article provides an overview of its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.
Target of Action
The primary targets of N-Desmethyltrimebutine are sodium channels . These channels play a crucial role in the generation and conduction of action potentials, which are fundamental to the functioning of the nervous system.
Mode of Action
N-Desmethyltrimebutine interacts with its targets by binding to sodium channels, thereby displacing batrachotoxin . This interaction results in the blocking of sodium currents in sensory neurons . It has a similar affinity to these channels as bupivacaine .
Biochemical Pathways
The compound affects the pathway involving sodium, potassium, and calcium currents in rat dorsal root ganglia neurons .
Pharmacokinetics
The oral pharmacokinetics of N-Desmethyltrimebutine have been studied in humans . After a single dose of trimebutine, it was found that N-Desmethyltrimebutine had high concentrations relative to the parent drug . The formation of n-desmethyltrimebutine was observed to be reduced in some populations, suggesting a reduced biotransformation of trimebutine .
Result of Action
The molecular and cellular effects of N-Desmethyltrimebutine’s action include the blocking of veratridine-induced glutamate release . In vivo, when tested in the rabbit corneal reflex, it displayed a local anesthetic activity 17-fold more potent than that of lidocaine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Desmethyltrimebutine. For instance, the formation and elimination of N-Desmethyltrimebutine can vary among different populations, possibly due to genetic or environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4/h7-13,22H,6,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPDLGDYDUPYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004638 | |
| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84333-59-5 | |
| Record name | N-Desmethyltrimebutine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084333595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOR-TRIMEBUTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI1BF6F0VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the mechanism of action of N-Desmethyltrimebutine on gastric emptying?
A1: N-Desmethyltrimebutine is a metabolite of trimebutine, a drug known to influence gastrointestinal motility. Research suggests that N-Desmethyltrimebutine, along with other kappa-opioid agonists, may enhance gastric emptying by acting on kappa-opioid receptors located in the mucosa or submucosal layers of the antrum and duodenum [, ]. This effect was observed in dogs administered with N-Desmethyltrimebutine orally at doses ranging from 0.1 to 1 mg/kg [, ]. Further research is needed to fully elucidate the precise downstream mechanisms involved.
Q2: How does the effect of N-Desmethyltrimebutine on gastric emptying compare to other opioid agonists?
A2: Studies in dogs showed that unlike N-Desmethyltrimebutine, mu-opioid agonists like morphine and D-Ala2, N-Me-p-nitro-Phe4, Gly5-ol-DAGO (DAGO) did not enhance gastric emptying at lower doses. In fact, at higher doses, morphine significantly slowed down gastric emptying [, ]. This suggests a potential selectivity of N-Desmethyltrimebutine and other kappa-opioid agonists towards enhancing gastric emptying compared to mu-opioid agonists.
Q3: How is N-Desmethyltrimebutine metabolized in the body?
A3: Research identified a previously unreported metabolite of N-Desmethyltrimebutine: N-Desmethyltrimebutine glucuronide. This conjugate forms through glucuronidation at the N-terminal of the molecule []. This discovery highlights the importance of understanding the metabolic pathways of drug candidates like N-Desmethyltrimebutine.
Q4: What are the analytical challenges associated with quantifying N-Desmethyltrimebutine, and how have they been addressed?
A4: The discovery of the N-Desmethyltrimebutine glucuronide metabolite presented a challenge in accurately quantifying N-Desmethyltrimebutine levels in biological samples using traditional LC-MS/MS methods []. The presence of this unstable metabolite led to an overestimation of N-Desmethyltrimebutine concentrations. Researchers addressed this by incorporating an acidification step during sample preparation to hydrolyze the glucuronide conjugate, ensuring accurate measurement of total N-Desmethyltrimebutine levels [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

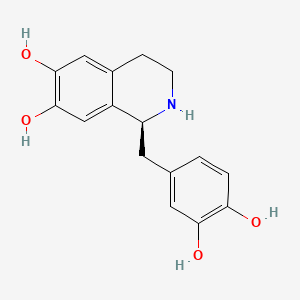
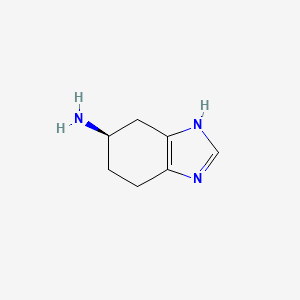
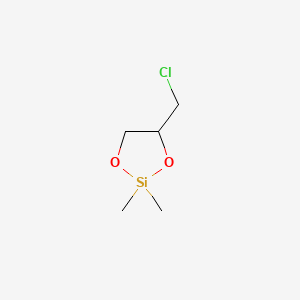
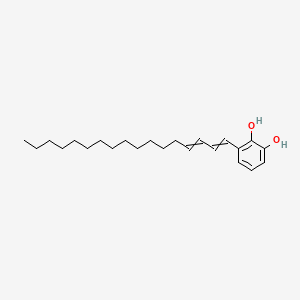
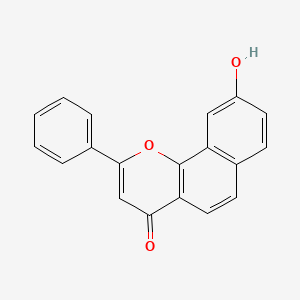
![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)
![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)
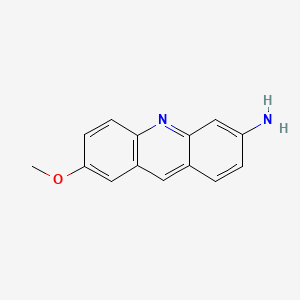
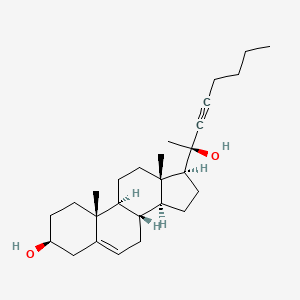
![Dibenz[b,f]oxepin](/img/structure/B1201610.png)
